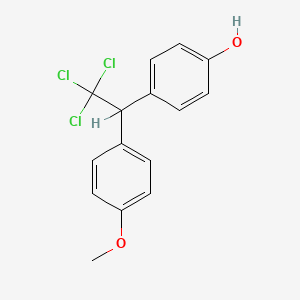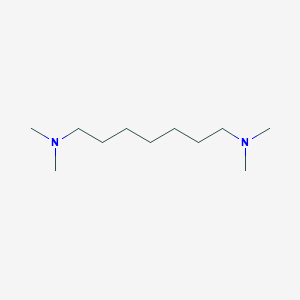
N,N,N',N'-Tetramethyl-1,7-heptanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-1,7-heptanediamine is an organic compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-1,7-heptanediamine can be synthesized through several methods. One common approach involves the reaction of heptane-1,7-diamine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethyl-1,7-heptanediamine often involves large-scale methylation processes. The starting material, heptane-1,7-diamine, is reacted with excess methylating agents such as methyl chloride or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out in a solvent such as toluene or xylene to facilitate the separation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’-Tetramethyl-1,7-heptanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups in N,N,N’,N’-Tetramethyl-1,7-heptanediamine can participate in nucleophilic substitution reactions with alkyl halides, forming quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethyl-1,7-heptanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. It also serves as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs, particularly those targeting the central nervous system, due to its ability to cross the blood-brain barrier.
Industry: N,N,N’,N’-Tetramethyl-1,7-heptanediamine is utilized in the production of polymers, resins, and other materials, enhancing their stability and performance.
Wirkmechanismus
The mechanism by which N,N,N’,N’-Tetramethyl-1,7-heptanediamine exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetramethyl-1,7-heptanediamine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethylethylenediamine: This compound has a shorter carbon chain and is commonly used as a ligand in coordination chemistry.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Similar in structure but with one less carbon atom in the chain, affecting its reactivity and applications.
N,N,N’,N’-Tetramethyl-1,8-octanediamine: This compound has a longer carbon chain, which can influence its solubility and interaction with other molecules.
Uniqueness: N,N,N’,N’-Tetramethyl-1,7-heptanediamine is unique due to its specific chain length and methylation pattern, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
IUPAC Name |
N,N,N',N'-tetramethylheptane-1,7-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-12(2)10-8-6-5-7-9-11-13(3)4/h5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMMFBSLBPPLFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183569 |
Source


|
| Record name | N,N,N',N'-Tetramethyl-1,7-heptanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29333-99-1 |
Source


|
| Record name | N,N,N',N'-Tetramethyl-1,7-heptanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029333991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetramethyl-1,7-heptanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

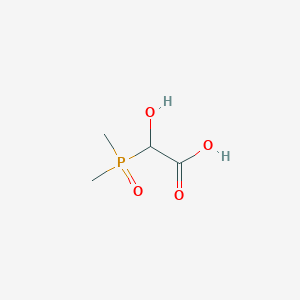
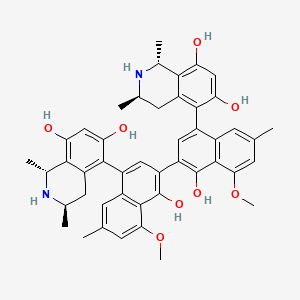
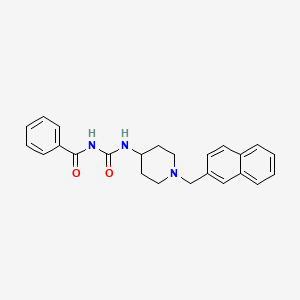
![2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B1222181.png)
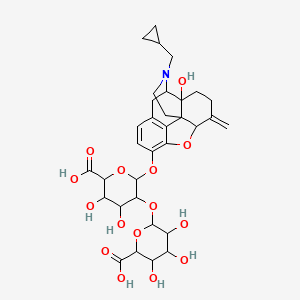

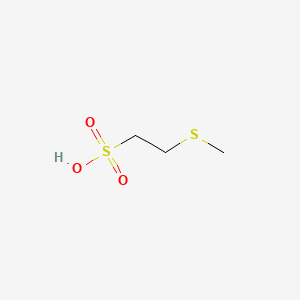

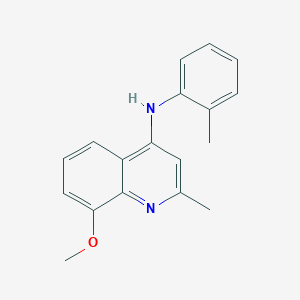
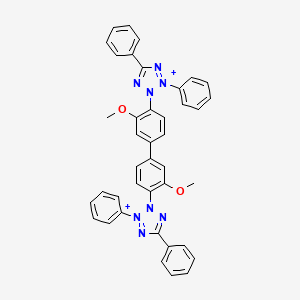
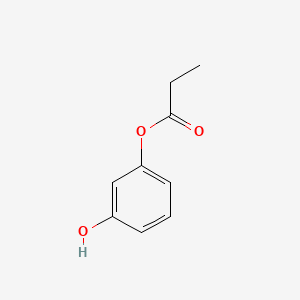
![2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate](/img/structure/B1222196.png)
